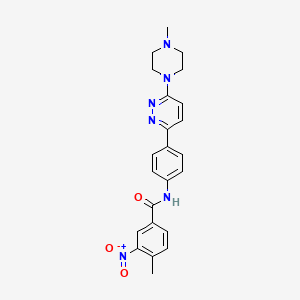![molecular formula C8H16N2 B2917547 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 2377035-40-8](/img/structure/B2917547.png)
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine , also known by its IUPAC name Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1α,4aβ,8aα)- , is a chemical compound with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol . It belongs to the class of sesquiterpenoids and is structurally related to eudesmane .
Synthesis Analysis
The synthesis of This compound involves the reaction of a related N-alkylpyrrole with hydrazine hydrate, resulting in good yield .
Molecular Structure Analysis
The compound’s structure consists of a bicyclic system, including a pyrrolo[1,2-a]pyrazine ring. The presence of a methyl group at position 7 and a methylene group at position 4 contributes to its unique configuration .
Applications De Recherche Scientifique
Synthesis and Functionalization
The synthesis and functionalization of pyrrolopyrazine derivatives, including 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Saleh et al. (1993) described the synthesis of bicyclic analogues of piperazine drugs through a 3-fold amino substitution, showcasing a method for creating diverse derivatives of pyrrolopyrazine compounds for further exploration in drug development and other applications (Saleh et al., 1993).
Mechanism of Formation
Milić and Piletić (1984) identified pyrazines, including pyrrolopyrazine derivatives, in the CH2Cl2 extract of a heated reaction mixture, highlighting their significance in the non-enzymic browning reaction and their role in flavor formation in food chemistry (Milić & Piletić, 1984).
Spectroscopic Characterization
Yunus et al. (2011) synthesized a series of 1,3,5-trisubstituted pyrazoles and performed spectroscopic characterization, including pyrrolopyrazine derivatives. This work contributes to the understanding of the structural aspects of pyrrolopyrazine compounds and their potential applications in various fields (Yunus et al., 2011).
Alternative Synthesis Routes
Likhosherstov et al. (1993) explored new routes to synthesize octahydropyrrolo[1,2-a]pyrazine, offering insights into more efficient and accessible methods for producing these compounds, which are fragments of several drugs (Likhosherstov et al., 1993).
Chemical Reactivity and Biological Activity
Navamal et al. (2002) synthesized compounds related to pyrrolopyrazine derivatives to investigate their reactivity with glutathione, aiming to understand their potential biological activities. This research provides a foundation for developing new drugs based on the chemical reactivity of pyrrolopyrazine derivatives (Navamal et al., 2002).
Mécanisme D'action
Target of Action
Pyrrolopyrazine derivatives have been reported to exhibit antibacterial action, effective against both gram-positive and gram-negative microorganisms .
Biochemical Pathways
Given its antibacterial activity, it may interfere with bacterial cell wall synthesis or other vital processes, leading to bacterial cell death .
Result of Action
Given its antibacterial activity, it likely leads to the death of bacterial cells, thereby helping to clear bacterial infections .
Propriétés
IUPAC Name |
7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUUMULMGOWYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCCN2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)
![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)



![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)


![3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2917485.png)
![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)